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Abstract
This technical guide provides a comprehensive overview of 2,5-diiodopyridine, a versatile

halogenated pyridine derivative with significant applications in organic synthesis and drug

discovery. The document details its physicochemical properties, synthesis, and reactivity, with a

focus on its utility as a building block in the creation of complex organic molecules. Special

emphasis is placed on its role in the synthesis of potential therapeutic agents, including

antiviral and anticancer compounds. This guide includes detailed experimental protocols for its

synthesis and key transformations, alongside spectroscopic data for its characterization.

Furthermore, it explores the signaling pathways potentially modulated by derivatives of this

compound, offering insights for medicinal chemists and drug development professionals.

Introduction
2,5-Diiodopyridine is a valuable bifunctional building block in organic chemistry. The presence

of two iodine atoms on the pyridine ring, at positions C2 and C5, offers distinct reactivity

profiles, making it an attractive scaffold for the synthesis of a wide array of disubstituted

pyridine derivatives. The electron-withdrawing nature of the pyridine nitrogen, combined with

the labile carbon-iodine bonds, allows for selective functionalization through various cross-

coupling reactions. This unique reactivity profile has positioned 2,5-diiodopyridine as a key

intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials for organic

electronics.[1] In the realm of drug discovery, pyridine and its derivatives are integral
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components of numerous therapeutic agents, known to interact with a variety of biological

targets.[2][3][4]

Physicochemical and Spectroscopic Data
2,5-Diiodopyridine is typically a white to light yellow crystalline powder.[1] A summary of its

key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 2,5-Diiodopyridine

Property Value Reference

CAS Number 116195-81-4 [1][2][3][5][6][7][8][9]

Molecular Formula C₅H₃I₂N [1][2][3][5][6][8][9]

Molecular Weight 330.89 g/mol [1][2][3][5][6][8][9]

Melting Point 150 - 155 °C [1][3][7][8]

Appearance
White to off-white or light

yellow crystalline powder
[1]

Purity ≥ 95% (HPLC) [1][7]

Solubility
Soluble in many organic

solvents

Storage 0 - 8 °C, protect from light [1][5]

Spectroscopic Data:

While a comprehensive public database of the spectra for 2,5-diiodopyridine is not readily

available, typical spectroscopic features can be inferred from analogous structures and general

principles.

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region,

corresponding to the three protons on the pyridine ring. The chemical shifts and coupling

constants would be influenced by the deshielding effect of the iodine atoms and the nitrogen

atom.
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¹³C NMR: The carbon NMR spectrum should exhibit five distinct signals for the five carbon

atoms of the pyridine ring. The carbons attached to the iodine atoms would show

characteristic chemical shifts.

FTIR: The infrared spectrum will display characteristic peaks for the C-H and C=N stretching

and bending vibrations of the pyridine ring. The C-I stretching vibrations are expected in the

far-infrared region.

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) at m/z 331,

corresponding to the molecular weight of the compound. The isotopic pattern will be

characteristic of a molecule containing two iodine atoms.

Synthesis and Experimental Protocols
The synthesis of 2,5-diiodopyridine can be achieved through a Sandmeyer-type reaction,

starting from readily available aminopyridines. A plausible synthetic route, adapted from

procedures for analogous dihalopyridines, is outlined below.[3][10][11]

3.1. Proposed Synthesis of 2,5-Diiodopyridine from 2-Amino-5-iodopyridine

This two-step process involves the initial iodination of 2-aminopyridine followed by a

Sandmeyer reaction to replace the amino group with a second iodine atom.

Experimental Workflow for Synthesis

Step 1: Mono-iodination Step 2: Sandmeyer Reaction

2-Aminopyridine Protection
Acetic Anhydride

Iodination
Iodine monochloride

Deprotection
Acid Hydrolysis

2-Amino-5-iodopyridine DiazotizationNaNO2, H2SO4 Iodide Displacement
KI

2,5-Diiodopyridine PurificationCrystallization
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Caption: Proposed synthetic workflow for 2,5-diiodopyridine.

Protocol 1: Synthesis of 2-Amino-5-iodopyridine
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Protection of the Amino Group: To a solution of 2-aminopyridine in a suitable solvent (e.g.,

acetic acid), add acetic anhydride dropwise at 0 °C. Allow the reaction to warm to room

temperature and stir until the reaction is complete (monitored by TLC).

Iodination: Cool the reaction mixture to 0 °C and add a solution of iodine monochloride in the

same solvent dropwise. Stir the mixture at room temperature for several hours.

Work-up and Deprotection: Pour the reaction mixture into water and neutralize with a base

(e.g., sodium hydroxide solution). The resulting precipitate is the N-acetylated intermediate.

Collect the solid by filtration and hydrolyze by heating in an acidic solution (e.g., aqueous

HCl).

Isolation: Neutralize the acidic solution to precipitate 2-amino-5-iodopyridine. Collect the

product by filtration, wash with water, and dry.

Protocol 2: Synthesis of 2,5-Diiodopyridine via Sandmeyer Reaction

Diazotization: Dissolve 2-amino-5-iodopyridine in a mixture of sulfuric acid and water, and

cool to 0-5 °C. Add a solution of sodium nitrite in water dropwise, maintaining the

temperature below 5 °C. Stir for 30-60 minutes at this temperature.

Iodide Displacement: In a separate flask, prepare a solution of potassium iodide in water.

Slowly add the cold diazonium salt solution to the potassium iodide solution. Nitrogen gas

will evolve.

Work-up and Purification: After the addition is complete, allow the mixture to warm to room

temperature and then heat gently (e.g., 50-60 °C) until nitrogen evolution ceases. Cool the

mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or

dichloromethane). Wash the organic layer with sodium thiosulfate solution to remove excess

iodine, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure. The crude product can be purified by crystallization

from a suitable solvent (e.g., ethanol or hexane).

Reactivity and Applications in Organic Synthesis
The two C-I bonds in 2,5-diiodopyridine exhibit different reactivities, allowing for selective and

sequential functionalization. The iodine at the 2-position is generally more reactive towards
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nucleophilic substitution and cross-coupling reactions due to the electronic influence of the

adjacent nitrogen atom. This differential reactivity is a key feature exploited in synthetic

strategies.

4.1. Cross-Coupling Reactions

2,5-Diiodopyridine is an excellent substrate for a variety of palladium-catalyzed cross-coupling

reactions, which are fundamental transformations in the synthesis of pharmaceuticals and

other complex organic molecules.

Logical Flow of Cross-Coupling Reactions

2,5-Diiodopyridine

Suzuki

ArB(OH)2, Pd catalyst, base

Sonogashira

R-C≡CH, Pd/Cu catalysts, base

Buchwald-Hartwig

R2NH, Pd catalyst, base

2-Aryl-5-iodopyridine 2-Alkynyl-5-iodopyridine 2-Amino-5-iodopyridine

Further Functionalization

Click to download full resolution via product page

Caption: Key cross-coupling reactions of 2,5-diiodopyridine.

4.1.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of C-C bonds by reacting 2,5-
diiodopyridine with boronic acids or their esters.
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Protocol 3: General Procedure for Monoselective Suzuki-Miyaura Coupling

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen),

combine 2,5-diiodopyridine (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a

palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃,

Cs₂CO₃, or Na₂CO₃, 2-3 equiv.).

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent

(e.g., toluene, dioxane, or DMF) and water.

Reaction: Heat the mixture with stirring (typically between 80-110 °C) and monitor the

reaction progress by TLC or GC-MS.

Work-up and Purification: After completion, cool the reaction mixture, dilute with water, and

extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with

brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then

purified by column chromatography on silica gel.

4.1.2. Sonogashira Coupling

The Sonogashira coupling is used to form C-C bonds between 2,5-diiodopyridine and

terminal alkynes.

Protocol 4: General Procedure for Sonogashira Coupling

Reaction Setup: To a Schlenk flask under an inert atmosphere, add 2,5-diiodopyridine (1.0

equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g.,

CuI, 5-10 mol%).

Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF)

followed by a base (typically an amine like triethylamine or diisopropylamine, 2-4 equiv.).

Finally, add the terminal alkyne (1.1-2.5 equiv.) via syringe.

Reaction: Stir the mixture at room temperature or with gentle heating (50-80 °C) until the

starting material is consumed (monitored by TLC or GC-MS).
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Work-up and Purification: Remove the solvent under reduced pressure. Add water to the

residue and extract with an organic solvent. Wash the combined organic layers with brine,

dry, and concentrate. Purify the product by column chromatography.

4.1.3. Buchwald-Hartwig Amination

This reaction allows for the formation of C-N bonds by coupling 2,5-diiodopyridine with

primary or secondary amines.

Protocol 5: General Procedure for Buchwald-Hartwig Amination

Reaction Setup: In a glovebox or under an inert atmosphere, combine 2,5-diiodopyridine
(1.0 equiv.), the amine (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a

suitable phosphine ligand (e.g., BINAP, Xantphos, or SPhos, 2-10 mol%), and a strong base

(e.g., NaOt-Bu or K₃PO₄, 1.5-2.5 equiv.).

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

Reaction: Heat the reaction mixture with stirring (typically 80-120 °C) until the reaction is

complete.

Work-up and Purification: Cool the mixture, dilute with an organic solvent, and filter through a

pad of celite. Concentrate the filtrate and purify the residue by column chromatography.

Role in Drug Discovery and Development
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous

approved drugs.[3][4] The ability to introduce diverse substituents at the 2- and 5-positions of

the pyridine ring using 2,5-diiodopyridine as a starting material makes it a valuable tool for

generating libraries of compounds for biological screening.

5.1. Applications in Anticancer and Antiviral Research

Derivatives of 2,5-disubstituted pyridines have been investigated for their potential as both

anticancer and antiviral agents.[1][12]

Anticancer Agents: Many kinase inhibitors, a major class of anticancer drugs, feature a

substituted pyridine core. These inhibitors can block the signaling pathways that control cell
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growth and proliferation. For example, derivatives of pyridopyrimidines have been explored

as inhibitors of various kinases, including tyrosine kinases and cyclin-dependent kinases

(CDKs).[2] The dysregulation of these kinase signaling pathways is a hallmark of many

cancers.

Antiviral Agents: The pyridine nucleus is also present in several antiviral compounds. These

agents can act through various mechanisms, such as inhibiting viral enzymes or blocking

viral entry into host cells.

5.2. Potential Signaling Pathways

While specific signaling pathways modulated by compounds directly synthesized from 2,5-
diiodopyridine are not extensively documented in publicly available literature, the broader

class of 2,5-disubstituted pyridine derivatives are known to target key cellular signaling

pathways implicated in disease.

Hypothetical Signaling Pathway Inhibition
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Drug Discovery Funnel
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Caption: Potential role of 2,5-diiodopyridine derivatives in kinase inhibition.
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For instance, a hypothetical kinase inhibitor derived from 2,5-diiodopyridine could function by

binding to the ATP-binding site of a receptor tyrosine kinase (RTK). This would block the

downstream signaling cascade, such as the MAPK or PI3K/Akt pathways, which are frequently

overactive in cancer, thereby inhibiting cell proliferation and survival.

Conclusion
2,5-Diiodopyridine, with its CAS number 116195-81-4, is a highly valuable and versatile

building block for organic synthesis. Its distinct reactivity at the 2- and 5-positions allows for the

controlled and sequential introduction of various functional groups through robust and well-

established cross-coupling methodologies. This capability makes it an important intermediate in

the discovery and development of new therapeutic agents, particularly in the fields of oncology

and virology. The detailed protocols and reactivity patterns described in this guide are intended

to facilitate its use in research and development, paving the way for the creation of novel and

complex molecules with potential biological activity. Further exploration of derivatives of 2,5-
diiodopyridine is warranted to fully elucidate their therapeutic potential and mechanisms of

action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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